molecular formula C14H10FN3O3 B1439436 3-(4-Fluorophenyl)-2-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid CAS No. 1204296-70-7

3-(4-Fluorophenyl)-2-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid

Cat. No. B1439436
CAS RN: 1204296-70-7
M. Wt: 287.25 g/mol
InChI Key: JARRGRYSTYNILI-UHFFFAOYSA-N
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Description

The compound is a derivative of pyrazolo[1,5-a]pyrimidine, which is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . Pyrazolo[1,5-a]pyrimidines are an enormous family of N-heterocyclic compounds that possess a high impact in medicinal chemistry .


Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a]pyrimidines is characterized by a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings .


Chemical Reactions Analysis

The chemical reactions of pyrazolo[1,5-a]pyrimidines are diverse due to the presence of multiple reactive sites .


Physical And Chemical Properties Analysis

The physical and chemical properties of pyrazolo[1,5-a]pyrimidines can vary greatly depending on the specific compound .

Scientific Research Applications

Antitumor Applications

Pyrazolo[1,5-a]pyrimidines have shown promise as an antitumor scaffold . Their structural versatility allows for modifications that can enhance their interaction with cancerous cells. The compound could potentially be used to design drugs that target specific tumors or cancer pathways, leveraging its ability to inhibit tumor growth and proliferation .

Enzymatic Inhibitory Activity

These compounds also exhibit enzymatic inhibitory activity . By interfering with the function of certain enzymes, they can disrupt processes vital for the survival of pathogens or cancer cells. This makes them valuable for developing treatments for diseases where enzyme inhibition is a key therapeutic strategy .

Anti-inflammatory Properties

Pyrimidine derivatives, including our compound, have been associated with anti-inflammatory activities . They can modulate the body’s inflammatory response by affecting the expression and activities of inflammatory mediators such as prostaglandins and leukotrienes. This opens up possibilities for treatments of chronic inflammatory diseases .

Material Science

In material science, the photophysical properties of pyrazolo[1,5-a]pyrimidines are of significant interest. Their ability to emit light can be harnessed in the development of new materials for electronic displays, sensors, and other photonic devices .

Organic Synthesis

The compound serves as a versatile scaffold in organic synthesis . Its structure can be easily modified to create a wide array of derivatives, each with potential applications in pharmaceuticals, agrochemicals, and dyes .

Drug Discovery

Due to its structural characteristics, this compound is a valuable asset in drug discovery . It can be used in combinatorial library design, where a multitude of derivatives are synthesized and screened for biological activity, speeding up the discovery of new drugs .

Photoluminescence

Specific derivatives of pyrazolo[1,5-a]pyrimidines have been designed to exhibit adjustable photoluminescence . This property is crucial for applications in optoelectronics, such as the development of organic light-emitting diodes (OLEDs) and other light-emitting materials .

Safety And Hazards

The safety and hazards of pyrazolo[1,5-a]pyrimidines can vary greatly depending on the specific compound .

Future Directions

Pyrazolo[1,5-a]pyrimidines have attracted a great deal of attention in medicinal chemistry and material science recently due to their significant photophysical properties . Future research may focus on the development of new pyrazolo[1,5-a]pyrimidines with enhanced biological activities .

properties

IUPAC Name

3-(4-fluorophenyl)-2-methyl-7-oxo-1H-pyrazolo[1,5-a]pyrimidine-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FN3O3/c1-7-11(8-2-4-9(15)5-3-8)12-16-6-10(14(20)21)13(19)18(12)17-7/h2-6,17H,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JARRGRYSTYNILI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=NC=C(C(=O)N2N1)C(=O)O)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Fluorophenyl)-2-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(4-Fluorophenyl)-2-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid
Reactant of Route 2
3-(4-Fluorophenyl)-2-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid
Reactant of Route 3
Reactant of Route 3
3-(4-Fluorophenyl)-2-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
3-(4-Fluorophenyl)-2-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid
Reactant of Route 5
3-(4-Fluorophenyl)-2-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid
Reactant of Route 6
3-(4-Fluorophenyl)-2-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid

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